molecular formula C14H12N2O2S B2555609 1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- CAS No. 1186501-89-2

1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-

Cat. No. B2555609
CAS RN: 1186501-89-2
M. Wt: 272.32
InChI Key: HBDQEJSFPUINSB-UHFFFAOYSA-N
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Description

“1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . These are compounds containing a pyrrolopyridine moiety, which consists of a pyrrole ring fused to a pyridine .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in several studies . For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were synthesized . Among them, compound 4h exhibited potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” is complex. It consists of a pyrrole ring fused to a pyridine . The molecular weight of the compound is 118.1359 .


Chemical Reactions Analysis

The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .

Scientific Research Applications

Synthetic Methodology Development

1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)- compounds have been utilized in the development of synthetic methodologies. For example, a palladium-catalyzed decarboxylative Suzuki and Heck couplings process was developed for the synthesis of 2-aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This method offers a pathway for the protodecarboxylation of azaindole carboxylic acids under reaction conditions, indicating its potential in synthetic organic chemistry (Suresh et al., 2013). Another study explored the sulfonation of various 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile, providing a clean and operationally simple protocol for synthesizing corresponding sulfonyl chlorides and various sulfonamide derivatives (Janosik et al., 2006).

Biological and Medicinal Chemistry

1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and biologically evaluated as c-Met inhibitors, showcasing their potential in medicinal chemistry. The synthesis and enzyme assay of these compounds, particularly their kinase inhibition capabilities, underscore their relevance in the development of novel 7-azaindole and 7-azaindazole derivatives (Liu et al., 2016). Additionally, 1-aryl-5-methoxypyrrolones, a class of compounds derived from 1H-pyrrolo[2,3-b]pyridine structures, were used as synthons for fused heterocycles, highlighting their significance in the synthesis of complex molecular frameworks (El-Nabi, 2002).

Catalysis and Chemical Transformations

Compounds related to 1H-pyrrolo[2,3-b]pyridine have been used in catalysis. For instance, an acidic ionic liquid was used as an efficient catalyst for the synthesis of a variety of pyrrole derivatives via a one-pot, three-component condensation process, demonstrating its utility in green chemistry and catalysis (Luo et al., 2014).

Structural and Material Chemistry

The compound and its derivatives have been studied for their molecular conformations and interactions. For example, studies on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines revealed insights into their molecular conformations and hydrogen bonding, contributing to the understanding of molecular structure in solid-state chemistry (Sagar et al., 2017).

Safety and Hazards

Safety information for “1H-pyrrolo[2,3-b]pyridine, 3-methyl-1-(phenylsulfonyl)-” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

1-(benzenesulfonyl)-3-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-10-16(14-13(11)8-5-9-15-14)19(17,18)12-6-3-2-4-7-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDQEJSFPUINSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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